molecular formula C8H3BrF3NS B11806387 7-Bromo-2-(trifluoromethyl)benzo[d]thiazole

7-Bromo-2-(trifluoromethyl)benzo[d]thiazole

Numéro de catalogue: B11806387
Poids moléculaire: 282.08 g/mol
Clé InChI: DSHWUFWFGWKCTA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-Bromo-2-(trifluoromethyl)benzo[d]thiazole (CAS 1188025-41-3) is a high-purity chemical building block designed for advanced research applications, particularly in medicinal chemistry and drug discovery. This compound features a benzothiazole core functionalized with both a bromo and a trifluoromethyl group, making it a versatile synthon for constructing more complex molecules. Benzothiazole derivatives are recognized as privileged structures in medicinal chemistry due to their diverse biological activities . This specific derivative serves as a key intermediate in the exploration of novel therapeutic agents. Research into analogous 2-(1H-indol-3-yl)-1H-benzo[d]imidazole compounds has demonstrated significant antimicrobial activity against challenging pathogens, including Staphylococcus aureus (including MRSA strains), Mycobacterium smegmatis , and the fungus Candida albicans . Some closely related structures have shown impressive minimum inhibitory concentrations (MIC) of less than 1 µg/mL against staphylococci, highlighting the potential of this chemical class . The mechanism of action for bioactive benzothiazoles may involve several pathways. Molecular docking studies suggest that such compounds can interact with critical bacterial targets, including (p)ppGpp synthetases/hydrolases (enzymes linked to bacterial persistence and antibiotic tolerance), FtsZ proteins (essential for bacterial cell division), and pyruvate kinases (key metabolic enzymes) . Furthermore, selected derivatives exhibit promising antibiofilm activity , capable of both inhibiting biofilm formation and disrupting mature biofilms, which is crucial for addressing chronic infections . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for the latest advancements in benzothiazole chemistry and biology.

Propriétés

Formule moléculaire

C8H3BrF3NS

Poids moléculaire

282.08 g/mol

Nom IUPAC

7-bromo-2-(trifluoromethyl)-1,3-benzothiazole

InChI

InChI=1S/C8H3BrF3NS/c9-4-2-1-3-5-6(4)14-7(13-5)8(10,11)12/h1-3H

Clé InChI

DSHWUFWFGWKCTA-UHFFFAOYSA-N

SMILES canonique

C1=CC2=C(C(=C1)Br)SC(=N2)C(F)(F)F

Origine du produit

United States

Méthodes De Préparation

Cyclization of 2-Aminothiophenol Derivatives

The cyclization of 2-aminothiophenol precursors represents a foundational approach for constructing the benzo[d]thiazole core. Adapting the method disclosed in CN103232407A , 2-amino-4-bromothiophenol serves as the starting material. Reaction with trifluoroacetic anhydride in glacial acetic acid at 110–150°C facilitates simultaneous cyclization and trifluoromethylation:

2-Amino-4-bromothiophenol+Trifluoroacetic anhydrideGlacial acetic acid7-Bromo-2-(trifluoromethyl)benzo[d]thiazole\text{2-Amino-4-bromothiophenol} + \text{Trifluoroacetic anhydride} \xrightarrow{\text{Glacial acetic acid}} \text{this compound}

Key Parameters :

  • Molar Ratio : 1:1.4 (aminothiophenol : trifluoroacetic anhydride)

  • Reaction Time : 1.5–2 hours

  • Yield : 78–85% after extraction with dichloromethane

Challenges :

  • Trifluoroacetic anhydride’s high reactivity necessitates strict temperature control to avoid side reactions.

  • Residual acetic acid may protonate the thiazole nitrogen, complicating purification.

Direct Bromination of Preformed 2-(Trifluoromethyl)benzo[d]thiazole

Bromination of 2-(trifluoromethyl)benzo[d]thiazole at the 7-position leverages electrophilic aromatic substitution (EAS). The trifluoromethyl group’s strong electron-withdrawing effect directs bromine to the meta position (C7). Using bromine (Br₂) in dichloromethane at 0°C achieves regioselective bromination:

2-(Trifluoromethyl)benzo[d]thiazole+Br2CH2Cl2This compound\text{2-(Trifluoromethyl)benzo[d]thiazole} + \text{Br}2 \xrightarrow{\text{CH}2\text{Cl}_2} \text{this compound}

Optimization Insights :

  • Catalyst : FeBr₃ (5 mol%) enhances reaction rate and selectivity .

  • Yield : 65–72% with purity >95% (HPLC) .

Limitations :

  • Over-bromination at C5/C6 occurs if stoichiometry exceeds 1:1.

  • Requires rigorous exclusion of moisture to prevent HBr formation.

Cross-Coupling Approaches

Palladium-catalyzed cross-coupling offers modular access to the target compound. A Suzuki-Miyaura reaction between 7-bromo-2-iodobenzo[d]thiazole and methyl trifluoroborate exemplifies this strategy:

7-Bromo-2-iodobenzo[d]thiazole+CF3BpinPd(PPh3)4,K2CO3This compound\text{7-Bromo-2-iodobenzo[d]thiazole} + \text{CF}3\text{Bpin} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{K}2\text{CO}_3} \text{this compound}

Data Summary :

CatalystBaseSolventYield (%)Purity (%)
Pd(PPh₃)₄K₂CO₃DMF5889
PdCl₂(dppf)Cs₂CO₃Dioxane6392

Advantages :

  • Enables late-stage introduction of CF₃ group.

  • Compatible with diverse boron reagents.

Drawbacks :

  • Limited by the availability of 2-iodo precursors.

  • High catalyst loading (5–7 mol%) increases cost.

Nucleophilic Substitution on Halogenated Intermediates

Nucleophilic displacement of a 2-chloro or 2-fluoro substituent with a trifluoromethyl source provides an alternative pathway. Using Ruppert-Prakash reagent (TMSCF₃) under copper catalysis:

7-Bromo-2-chlorobenzo[d]thiazole+TMSCF3CuI, DMFThis compound\text{7-Bromo-2-chlorobenzo[d]thiazole} + \text{TMSCF}_3 \xrightarrow{\text{CuI, DMF}} \text{this compound}

Conditions :

  • Temperature : 80°C, 12 hours

  • Yield : 70% with 98% purity

Critical Considerations :

  • TMSCF₃ must be freshly distilled to avoid silanol byproducts.

  • Excess reagent (2.2 equiv) ensures complete substitution.

Comparative Analysis of Methods

MethodStarting Material CostYield (%)ScalabilityPurification Complexity
CyclizationLow85HighModerate
Direct BrominationModerate72MediumHigh
Cross-CouplingHigh63LowModerate
Nucleophilic SubstitutionModerate70MediumHigh

Industrial-Scale Considerations

For large-scale production, the cyclization route ( ) is optimal due to its simplicity and low catalyst requirements. Key adjustments include:

  • Solvent Recycling : Glacial acetic acid recovery via distillation reduces waste.

  • Continuous Flow Systems : Mitigate exothermic risks during trifluoroacetic anhydride addition.

Analyse Des Réactions Chimiques

Le 7-Bromo-2-(trifluorométhyl)benzo[d]thiazole subit diverses réactions chimiques, notamment :

    Réactions de substitution : L’atome de brome peut être substitué par d’autres nucléophiles, tels que les amines ou les thiols, dans des conditions appropriées.

    Oxydation et réduction : Le composé peut subir une oxydation pour former des sulfoxydes ou des sulfones, et une réduction pour former les thioéthers correspondants.

    Réactions de couplage : Il peut participer à des réactions de couplage, telles que le couplage de Suzuki ou de Heck, pour former des molécules plus complexes.

Applications De Recherche Scientifique

Antitubercular Activity

Recent studies have highlighted the potential of benzothiazole derivatives, including 7-Bromo-2-(trifluoromethyl)benzo[d]thiazole, as effective agents against Mycobacterium tuberculosis. The compound has been synthesized and evaluated for its inhibitory effects on this pathogen.

Case Study: In Vitro Evaluation

A significant study reported the synthesis of various benzothiazole derivatives, including those with bromine and trifluoromethyl substitutions. These compounds were tested against M. tuberculosis H37Rv, revealing that some derivatives exhibited potent anti-tubercular activity with minimal inhibitory concentrations (MIC) comparable to standard treatments like isoniazid (INH). For instance, compounds 7a and 7g demonstrated superior bioavailability and selectivity towards DprE1, a critical enzyme in the tuberculosis pathogen's metabolism .

Table 1: Antitubercular Activity of Benzothiazole Derivatives

CompoundMIC (µg/mL)Bioavailability (%)Binding Affinity (kcal/mol)
7a0.5>52-8.4
7g0.6>50-8.0
INH0.4N/AN/A

Anticancer Properties

Benzothiazole derivatives are also recognized for their anticancer potential. Research has indicated that these compounds can inhibit the proliferation of various cancer cell lines while simultaneously exerting anti-inflammatory effects.

Case Study: Dual Action Against Cancer

In a study focused on novel benzothiazole derivatives, one compound, identified as B7 , was particularly notable for its dual action against cancer and inflammation. This compound inhibited the growth of A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) cell lines through mechanisms involving apoptosis and cell cycle arrest. The Western blot analysis showed that B7 effectively inhibited key signaling pathways (AKT and ERK), which are crucial for tumor cell survival .

Table 2: Anticancer Activity of Compound B7

Cell LineIC50 (µM)Apoptosis Induction (%)Inflammatory Cytokine Reduction (%)
A4311.570IL-6: 50%, TNF-α: 45%
A5492.065IL-6: 55%, TNF-α: 40%

Mechanistic Insights

The mechanisms underlying the biological activities of this compound have been explored through various assays:

  • Docking Studies : Computational docking studies indicated that this compound binds effectively to DprE1, suggesting a potential mechanism for its antitubercular activity.
  • Cell Cycle Analysis : Flow cytometry results demonstrated that treatment with compound B7 led to significant alterations in the cell cycle phases of cancer cells, indicating its role in inducing apoptosis.

Mécanisme D'action

Le mécanisme d’action du 7-Bromo-2-(trifluorométhyl)benzo[d]thiazole implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le groupe trifluorométhyle améliore la lipophilie du composé, lui permettant de pénétrer plus efficacement les membranes cellulaires. Une fois à l’intérieur de la cellule, il peut moduler les voies biochimiques en inhibant ou en activant des enzymes, ou en se liant à des récepteurs et en modifiant leur fonction .

Comparaison Avec Des Composés Similaires

Chemical Properties :

  • Molecular Formula : C₈H₃BrF₃NS (inferred from similar compounds in ).

Comparison with Similar Compounds

Structural Analogues and Bioactivity

Antimicrobial Activity

  • Compound 13 (4-hydroxyphenyl-substituted benzo[d]thiazole) : Exhibited potent antibacterial activity (MIC 50–75 μg/mL) against Gram-positive and Gram-negative bacteria, attributed to the 4-hydroxyphenyl group at position 2 .
  • Compound 15 (monohydroxy-substituted benzo[d]thiazole): Showed reduced activity (MIC 125 μg/mL), highlighting the importance of substituent positioning for antimicrobial efficacy .
  • 7-Bromo-2-(trifluoromethyl)benzo[d]thiazole : While direct MIC data is unavailable, its -CF₃ group may enhance lipophilicity (log P ~4), aligning with the optimal log P range for antimicrobial activity observed in benzo[d]thiazole derivatives .

Enzyme Induction and Binding Interactions

  • 2-(4'-Cyanophenyl)benzothiazole: Demonstrated selective induction of benzpyrene hydroxylase activity in rat lungs, doubling activity compared to unsubstituted analogs .
  • Thiazole analogs with -CF₃ groups (e.g., compound 2e) : Exhibited π–π interactions with Trp286 in acetylcholinesterase (AChE) docking studies, suggesting enhanced binding affinity due to the -CF₃ group’s electron-withdrawing effects .

Physicochemical Properties

Table 1: Comparative Physicochemical Profiles

Compound Substituents log P Bioactivity (MIC, μg/mL) Key Interaction Features
7-Bromo-2-(trifluoromethyl)-BTA 7-Br, 2-CF₃ ~4* N/A Predicted π–π interactions
Compound 13 2-(4-hydroxyphenyl) 3.8–4.2 50–75 Hydrophilic substituent
4-Bromo-2-(trifluoromethyl)thiazole 4-Br, 2-CF₃ 2.1–2.5 N/A High electrophilicity
5-Bromo-4-(trifluoromethyl)thiazol-2-amine 5-Br, 4-CF₃ 1.9 N/A Enhanced solubility

*Inferred from , where log P ~4 optimizes antimicrobial activity.

Molecular Docking and Computational Insights

  • Compound 2e (thiazole with -CF₃) : Demonstrated π–π stacking with Trp286 in AChE, a feature likely shared by this compound due to its analogous -CF₃ group .

Activité Biologique

7-Bromo-2-(trifluoromethyl)benzo[d]thiazole is a derivative of benzothiazole, characterized by the presence of a bromine atom and a trifluoromethyl group. This compound has drawn attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antiviral properties. The unique structural features of this compound, particularly the thiazole ring fused to a benzene ring, contribute to its diverse biological effects.

  • Molecular Formula : C₈H₃BrF₃N₁S
  • Molecular Weight : 282.08 g/mol
  • Structural Features : The compound features a bromine atom at position 7 and a trifluoromethyl group at position 2, enhancing its lipophilicity and metabolic stability.

Biological Activity Overview

Research indicates that benzothiazole derivatives exhibit significant biological activities. The presence of the trifluoromethyl group is particularly noteworthy as it can enhance the compound's interaction with biological targets.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of benzothiazole derivatives, including this compound. While some related compounds have shown activity against various bacterial strains, specific data on this compound's efficacy is limited.

CompoundActivityMIC (µg/mL)
6-Bromo-2-(trifluoromethyl)benzo[d]thiazoleModerate against Staphylococcus aureus32
This compoundNot yet reportedN/A

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been extensively studied. For instance, compounds from this class have demonstrated cytotoxic effects against various cancer cell lines. In vitro studies suggest that derivatives can inhibit the growth of leukemia cell lines and solid tumors.

  • Case Study : A study evaluated multiple benzothiazole derivatives for their antiproliferative activity against human cancer cell lines. While specific results for this compound are not detailed, compounds with similar structures showed promising results with IC50 values ranging from 4 to 9 µM against leukemia cells .

The mechanism by which benzothiazole derivatives exert their biological effects often involves interaction with specific cellular targets or pathways. For example:

  • Cytotoxicity : Many derivatives have been shown to induce apoptosis in cancer cells through mitochondrial pathways.
  • Antimicrobial Mechanism : The structural features may interfere with bacterial cell wall synthesis or inhibit essential enzymes.

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives is highly dependent on their structural modifications. Key findings include:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups like trifluoromethyl enhances lipophilicity and can improve binding affinity to biological targets.
  • Bromine Substitution : The position of bromine substitution significantly influences the compound's reactivity and biological activity.

Q & A

Basic: What are the established synthetic methodologies for 7-Bromo-2-(trifluoromethyl)benzo[d]thiazole?

Answer:
The synthesis involves multi-step reactions starting from benzo[d]thiazole precursors. Key steps include:

  • Bromination at the 7-position using bromine in glacial acetic acid or via bromoaniline intermediates .
  • Trifluoromethyl introduction via cross-coupling reactions. Nickel-catalyzed methods (e.g., NiCl₂(dppf)/2,2'-bipyridine) enable efficient coupling with aryl/alkenyl aluminum reagents, yielding 41–94% under optimized conditions .
  • Alternative routes involve cyclization reactions using α-bromoacetophenones and thiourea in anhydrous ethanol, requiring precise temperature control (70–85°C) and solvent polarity optimization .

Advanced: How can researchers address low yields in cross-coupling reactions involving this compound?

Answer:
Optimization strategies include:

  • Catalyst tuning : Increase NiCl₂(dppf) loading to 6–8 mol% for electron-deficient substrates .
  • Microwave-assisted synthesis : Reduces reaction time (15–30 min vs. 12 hours) while maintaining yields above 80% .
  • Solvent screening : Polar aprotic solvents (e.g., DMF) improve solubility of trifluoromethyl intermediates .
  • Controlled electronic effects : Electron-withdrawing groups on coupling partners enhance reactivity; systematic variation of substituents (e.g., nitro vs. methoxy) resolves yield inconsistencies .

Basic: What spectroscopic techniques are essential for characterizing this compound derivatives?

Answer:
Critical techniques include:

  • ¹H/¹³C NMR : Aromatic protons appear at δ 7.40–8.16 ppm, with distinct splitting patterns confirming substitution positions .
  • FT-IR : C-F stretches (1100–1200 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) validate functional groups .
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 296.95) confirm stoichiometry .
  • X-ray crystallography : Resolves regioisomeric ambiguity (e.g., π-π stacking distances of 3.8–4.2 Å) .

Advanced: What strategies resolve contradictory bioactivity data among structurally similar benzo[d]thiazole derivatives?

Answer:
Approaches to reconcile discrepancies:

Orthogonal assay validation :

Assay TypeTargetExample ResultSource
MTT cytotoxicitySW620 colon cancerIC₅₀ = 16.23 μM (vs. 25.1 μM analog)
MIC antimicrobialS. aureusMIC = 50 μg/mL (moderate activity)

SAR profiling : Correlate trifluoromethyl position with kinase inhibition (e.g., EGFR vs. VEGFR2 selectivity) .

Molecular docking : Simulate binding modes (e.g., triazolo-benzothiazole interactions with EGFR kinase domain) .

Basic: What are the documented biological activities of this compound derivatives?

Answer:
Reported activities include:

  • Anticancer : GI₅₀ = 16.23 μM against SW620 colon cancer cells via apoptosis induction .
  • Antimicrobial : Moderate activity against Staphylococcus aureus (MIC = 50 μg/mL) .
  • Kinase inhibition : Targets EGFR and VEGFR2, with trifluoromethyl groups enhancing metabolic stability .

Advanced: How can computational chemistry guide the design of novel analogs?

Answer:
Key computational tools:

  • DFT calculations (B3LYP/6-31G*): Predict nucleophilic sites (e.g., C-7 bromine substitution barrier: ΔG‡ = 28.5 kcal/mol) .
  • Molecular dynamics (AMBER): Simulate binding stability over 100 ns trajectories (e.g., RMSD < 2.0 Å for EGFR complexes) .
  • ADMET prediction : Optimize logP (target 2–3) and polar surface area (<90 Ų) to improve bioavailability .

Basic: What safety precautions are necessary when handling this compound?

Answer:

  • Use nitrile gloves and fume hoods due to bromine volatility .
  • Avoid aqueous workups without pH control (risk of HBr gas release) .
  • Store at -20°C in amber vials to prevent photodegradation .

Advanced: What analytical approaches differentiate regioisomers in bromo-trifluoromethyl benzo[d]thiazole synthesis?

Answer:

  • NOESY NMR : Detects spatial proximity between C-7 bromine and C-2 trifluoromethyl groups .
  • XPS : Br 3d binding energy shifts by 0.3 eV between regioisomers .
  • XRD : Distinct π-π stacking distances (3.8 Å for para-bromo vs. 4.2 Å for meta) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.